2-Thiouridine
Overview
Description
Synthesis Analysis
The synthesis of 2-thiouridine derivatives, such as 5-methylaminomethyl-2-thiouridine, involves starting from appropriate 2-thiouracil and ribose derivatives. A notable method includes the silyl Hilbert-Johnson nucleoside synthesis with silver perchlorate, where a tert-butoxycarbonyl aminoprotecting group in the 2-thiouracil moiety is removed due to the intermediate formation of trimethylsilyl perchlorate (Vorbrüggen & Krolikiewicz, 1980).
Molecular Structure Analysis
The molecular and crystal structure of 4-thiouridine hydrate, a related compound, illustrates the unique conformation of thiouridine derivatives. 4-Thiouridine adopts a syn conformation, the first of its kind for pyrimidine nucleosides, highlighting the significant structural implications of sulfur substitution (Saenger & Scheit, 1970).
Chemical Reactions and Properties
2-Thiouridine and its derivatives exhibit unique reactivity and chemical properties due to the sulfur atom's presence. For instance, S-geranylated 2-thiouridines and 2-selenouridines are synthesized through pathways involving 2-thiouridine, indicating the potential for diverse chemical transformations and the synthesis of novel compounds with varied biological activities (Bartos et al., 2014).
Physical Properties Analysis
The introduction of a sulfur atom at the 2' position of uridine significantly affects the nucleoside's physical properties. For example, the synthesis and study of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability have shown that 2-thiouridine substitutions can stabilize tRNA codon-anticodon interactions, illustrating the impact of such modifications on the stability and structure of RNA molecules (Kumar & Davis, 1997).
Chemical Properties Analysis
2-Thiouridine's chemical properties, such as its ability to form stable RNA duplexes with complementary RNAs, are crucial for its biological function. These properties are exploited in the synthesis of oligonucleotides incorporating modified nucleoside derivatives, offering insights into the role of 2-thiouridine in recognizing adenosine without forming mismatched base pairs with guanosine (Okamoto et al., 2003).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The presence of sulfur in cofactors has been appreciated for over a century, but the trafficking and delivery of sulfur to cofactors and nucleosides is still not fully understood . Mechanisms for the use of persulfide groups are illustrated with the relatively simple case of 4-thiourdine generation, and further possibilities are illuminated by the 2-thiouridine and cofactor biosynthetic systems .
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTBSTBJLVYKAU-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174087 | |
Record name | 2-Thiouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiouridine | |
CAS RN |
20235-78-3 | |
Record name | 2-Thiouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020235783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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